![molecular formula C16H18FN3O B5565867 4-{3-[(2-fluorobenzyl)oxy]azetidin-1-yl}-5,6-dimethylpyrimidine](/img/structure/B5565867.png)

4-{3-[(2-fluorobenzyl)oxy]azetidin-1-yl}-5,6-dimethylpyrimidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

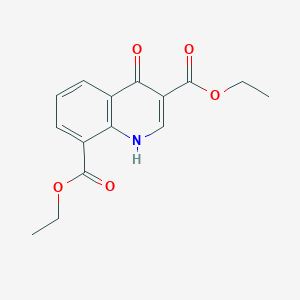

The compound “4-{3-[(2-fluorobenzyl)oxy]azetidin-1-yl}-5,6-dimethylpyrimidine” is a complex organic molecule that contains several functional groups. It has an azetidine ring (a four-membered ring with one nitrogen and three carbon atoms), a pyrimidine ring (a six-membered ring with two nitrogen and four carbon atoms), and a fluorobenzyl group .

Molecular Structure Analysis

The azetidine ring in the molecule is a strained four-membered ring, which can have significant effects on the molecule’s reactivity. The pyrimidine ring is aromatic and thus relatively stable .Chemical Reactions Analysis

Azetidines, being strained rings, can undergo ring-opening reactions. Pyrimidines, being aromatic, are relatively unreactive but can undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of any functional groups. As a complex organic molecule, it’s likely to be a solid at room temperature .Wissenschaftliche Forschungsanwendungen

Anticonvulsant and Antidepressant Potential

Pyrido[2,3-d]pyrimidine derivatives, including structures related to 4-{3-[(2-fluorobenzyl)oxy]azetidin-1-yl}-5,6-dimethylpyrimidine, have been synthesized and evaluated for their potential as anticonvulsants and antidepressants. Research indicates that certain derivatives exhibit significant anticonvulsant activity, surpassing that of reference drugs like carbamazepine, and show potent antidepressant properties, comparable to fluoxetine. This highlights their potential in treating neurological conditions such as epilepsy and depression (Zhang et al., 2016).

Antibacterial and Antimicrobial Properties

Substituted [[3(S)-(acylamino)-2-oxo-1-azetidinyl]oxy]acetic acids, related to the chemical structure , demonstrate significant activity predominantly against Gram-negative bacteria. This suggests their utility in developing new heteroatom-activated beta-lactam antibiotics, highlighting their importance in addressing antibiotic resistance (Woulfe & Miller, 1985).

Skin Cancer Research

The azetidin intermediates, similar to those in the target compound, have been investigated for their role in addressing skin cancer by targeting cyclobutane pyrimidine dimers. These findings are crucial for developing therapies that mitigate skin cancer damage through chemical intervention, showcasing a novel approach to cancer treatment (2020).

Insecticidal and Antibacterial Potential

Research into pyrimidine linked pyrazole heterocyclics, related to 4-{3-[(2-fluorobenzyl)oxy]azetidin-1-yl}-5,6-dimethylpyrimidine, indicates their potential as insecticidal and antibacterial agents. This underscores the compound's versatility, offering a foundation for developing new pesticides and antimicrobial agents (Deohate & Palaspagar, 2020).

Anticancer Activity

Compounds structurally related to 4-{3-[(2-fluorobenzyl)oxy]azetidin-1-yl}-5,6-dimethylpyrimidine have demonstrated anticancer activity, particularly against lung carcinoma and adenocarcinoma mammary gland cell lines. Their ability to induce DNA cleavage suggests a mechanism of action that could be exploited in cancer therapy, highlighting their potential in oncology research (Hosamani et al., 2015).

Eigenschaften

IUPAC Name |

4-[3-[(2-fluorophenyl)methoxy]azetidin-1-yl]-5,6-dimethylpyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18FN3O/c1-11-12(2)18-10-19-16(11)20-7-14(8-20)21-9-13-5-3-4-6-15(13)17/h3-6,10,14H,7-9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNPSOJHMVYNEGX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CN=C1N2CC(C2)OCC3=CC=CC=C3F)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18FN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-{3-[(2-Fluorobenzyl)oxy]azetidin-1-yl}-5,6-dimethylpyrimidine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-benzyl-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-[(5-cyclopropyl-3-isoxazolyl)methyl]-N-methylacetamide](/img/structure/B5565812.png)

![4-phenyl-5-[3-(trifluoromethyl)benzyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B5565826.png)

![2-[4-(1-ethyl-1H-imidazol-2-yl)-1-piperidinyl]-1,3-benzothiazole](/img/structure/B5565859.png)

![N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-3,3-dimethylbutanamide](/img/structure/B5565874.png)

![5,5-dimethyl-3-{[2-(2-pyridinyl)ethyl]amino}-2-cyclohexen-1-one](/img/structure/B5565876.png)

![2-[(1S*,5R*)-3-(2,3-dihydro-1H-inden-2-yl)-3,6-diazabicyclo[3.2.2]non-6-yl]-2-oxo-1-phenylethanone](/img/structure/B5565881.png)

![2-[3-(4-methyl-1-piperazinyl)-3-oxopropyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5565895.png)